molecular formula C12H17NO3 B1523422 tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate CAS No. 328267-64-7

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Cat. No. B1523422
M. Wt: 223.27 g/mol
InChI Key: KVIREUWUDYUECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is also known by its IUPAC name, tert-butyl (2-hydroxy-4-methylphenyl)carbamate .


Molecular Structure Analysis

The molecular structure of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate can be represented by the SMILES notation: O=C(OC©©C)NC1=CC=C©C=C1O . This indicates that the molecule contains a carbamate group (O=C(OC©©C)N) and a 2-hydroxy-4-methylphenyl group (C1=CC=C©C=C1O) .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate is a light yellow powder . It has a melting point of 88-89°C . It should be stored at 0-8°C and shipped at room temperature .

Scientific Research Applications

Metabolism and Oxidation Studies

Metabolism and enzymatic oxidation processes of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate derivatives have been extensively studied, revealing significant insights into the biotransformation of carbamate compounds. For instance, studies on m-tert-butylphenyl N-methylcarbamate in insects and mice highlighted the hydroxylation of both the tert-butyl group and the N-methyl group, leading to major and minor phenolic metabolites through enzymic oxidation. These metabolic pathways indicate species variation in the yields of oxidation products, suggesting that different enzymes catalyze N-demethylation and oxidation of the tert-butyl groups (Douch & Smith, 1971). Similar metabolic pathways were observed in the study of 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb), with oxidation products formed by hydroxylation of the tert-butyl groups and the N-methyl group in various species, including flies and mice (Douch & Smith, 1971).

Synthetic Applications

The synthetic utility of tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate derivatives is also notable, particularly in the synthesis of biologically active compounds. For example, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is identified as an important intermediate in the synthesis of compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating its significance in the field of drug development (Zhao et al., 2017).

Chemical Transformations and Stability

Research has also focused on the chemical transformations and stability of tert-butyl carbamate derivatives. For instance, aqueous phosphoric acid has been shown to be an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This process is significant for its mild reaction conditions and good selectivity, preserving the stereochemical integrity of substrates and demonstrating the compound's utility in synthetic chemistry (Li et al., 2006).

Comparative Toxicology

Comparative cytotoxicity studies between butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, have shed light on the toxicological profiles of tert-butyl carbamate derivatives. These studies, conducted on isolated rat hepatocytes, provide insight into the cellular damage caused by chemicals and highlight the importance of understanding the toxicological aspects of these compounds (Nakagawa et al., 1994).

properties

IUPAC Name

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-5-6-9(10(14)7-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIREUWUDYUECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Synthesis routes and methods

Procedure details

To a stirred solution of 6-amino-m-cresol (5 g, 40.6 mmol) in DCM (100 mL) was added di-tert-butyl carbonate (9.4 ml, 40.6 mmol), under an argon atmosphere. The resulting mixture was stirred for 18 h at RT, quenched by addition of a saturated aqueous solution of NaHCO3 and extracted with DCM. The organic phase was washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated to afford 9.1 g of the title compound as a black oil which was used as a crude material. HPLC: LtRet=4.86 min; LC-MS: m/z 224.3 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.